molecular formula C10H19ClN4O2S B7855057 [(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride

[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride

Cat. No. B7855057
M. Wt: 294.80 g/mol
InChI Key: RIPVQBCDKSZBAK-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride is a useful research compound. Its molecular formula is C10H19ClN4O2S and its molecular weight is 294.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-(2-diethylamino-2-oxoethylthio)-1,3,4-oxadiazole-2-thiol with (1S)-1-bromo-2-chloroethane, followed by quaternization with sodium hydroxide and purification with hydrochloric acid.

Starting Materials
5-(2-diethylamino-2-oxoethylthio)-1,3,4-oxadiazole-2-thiol, (1S)-1-bromo-2-chloroethane, Sodium hydroxide, Hydrochloric acid

Reaction
5-(2-diethylamino-2-oxoethylthio)-1,3,4-oxadiazole-2-thiol is reacted with (1S)-1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide to form [(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]bromide., The resulting bromide is then quaternized with sodium hydroxide to form [(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium., The final step involves purification of the compound with hydrochloric acid to form [(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride.

properties

IUPAC Name

[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S.ClH/c1-4-14(5-2)8(15)6-17-10-13-12-9(16-10)7(3)11;/h7H,4-6,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPVQBCDKSZBAK-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)C(C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)[C@H](C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride

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